(E)-methyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-methyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C22H22N4O4S and its molecular weight is 438.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-methyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic molecule with significant potential in medicinal chemistry. Its structural features include a thiazolo[3,2-a]pyrimidine core and a pyrazole moiety, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antibacterial and antifungal activities, and mechanisms of action.
Structural Characteristics
The compound is characterized by the following structural formula:
This structure contributes to its biological activity through specific interactions with biological targets.
In Vitro Studies
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against various cancer cell lines using the MTT assay to determine cytotoxicity. The results indicated that the compound exhibited significant cytotoxic effects on breast cancer (MCF-7), cervical cancer (SiHa), and prostate cancer (PC-3) cell lines:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 4.34 ± 0.98 |
SiHa | 4.46 ± 0.53 |
PC-3 | 2.97 ± 0.88 |
These findings suggest that the compound may selectively inhibit cancer cell proliferation while showing minimal toxicity to normal cells (HEK-293T) .
The mechanism by which this compound exerts its anticancer effects involves the inhibition of tubulin polymerization, which is crucial for cancer cell division. Molecular docking studies have shown that it binds effectively to the colchicine-binding site of tubulin . This binding disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
Antibacterial and Antifungal Activities
The compound has also been screened for its antibacterial and antifungal properties. Preliminary results indicate that it possesses notable activity against various bacterial strains and fungi:
Microorganism | Activity |
---|---|
Staphylococcus aureus | Inhibitory |
Escherichia coli | Moderate |
Candida albicans | Significant |
These activities suggest that the compound could serve as a lead for developing new antimicrobial agents .
Case Study 1: Anticancer Efficacy
In a study involving multiple synthesized derivatives of thiazolo[3,2-a]pyrimidine compounds, one derivative exhibited an IC50 value of 2.13 µM against MCF-7 cells, demonstrating superior efficacy compared to other tested compounds . This highlights the potential application of such derivatives in targeted cancer therapy.
Case Study 2: Antimicrobial Screening
A screening of various thiazolidine derivatives showed that compounds structurally similar to our target exhibited potent inhibitory effects against α-amylase and urease, suggesting that modifications to the thiazolo[3,2-a]pyrimidine scaffold can enhance biological activity .
特性
IUPAC Name |
methyl (2E)-2-[(1,3-dimethylpyrazol-4-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-12-15(11-25(3)24-12)10-17-20(27)26-19(14-6-8-16(29-4)9-7-14)18(21(28)30-5)13(2)23-22(26)31-17/h6-11,19H,1-5H3/b17-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMOOVFYSGKIJU-LICLKQGHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CN(N=C3C)C)SC2=N1)C4=CC=C(C=C4)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CN(N=C3C)C)/SC2=N1)C4=CC=C(C=C4)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。